An In-depth Technical Guide to the Physicochemical Properties of 5-methyltriazolo[1,5-a]pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 5-methyltriazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 5-methyltriazolo[1,5-a]pyrimidine
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role as a purine isostere and its versatile biological activities, which span from anticancer to antiviral applications. The strategic methylation at the 5-position yields 5-methyltriazolo[1,5-a]pyrimidine, a modification that can significantly influence the molecule's steric and electronic properties. This, in turn, modulates its pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of its physicochemical properties is therefore not merely academic; it is a critical prerequisite for rational drug design, formulation development, and predicting its behavior in biological systems. This guide provides an in-depth analysis of the core physicochemical characteristics of 5-methyltriazolo[1,5-a]pyrimidine, offering both a theoretical framework and practical experimental methodologies.
Molecular Structure and Key Physicochemical Descriptors
5-methyltriazolo[1,5-a]pyrimidine is a fused heterocyclic system comprising a pyrimidine ring and a 1,2,4-triazole ring. The presence of four nitrogen atoms makes it a relatively polar molecule with hydrogen bond accepting capabilities, a feature that is crucial for its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | Key Organics[2] |
| Molecular Weight | 134.14 g/mol | Key Organics[2] |
| CAS Number | 15562-30-8 | Key Organics[2] |
Solid-State Properties: A Foundation for Formulation
The solid-state characteristics of an active pharmaceutical ingredient (API) are fundamental to its handling, stability, and dissolution behavior.
Melting Point
Crystalline Structure and Morphology
The crystalline form of 5-methyltriazolo[1,5-a]pyrimidine will dictate its dissolution rate and bioavailability. X-ray crystallography is the definitive method for elucidating the crystal structure. Characterization of the particle size and shape through techniques such as scanning electron microscopy (SEM) and laser diffraction is also crucial for formulation development.
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method for determining the melting point of a pure crystalline substance due to its high accuracy, small sample requirement, and ability to detect polymorphic transitions.[4] The endothermic peak corresponding to the phase transition from solid to liquid provides the melting temperature.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of 5-methyltriazolo[1,5-a]pyrimidine into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The onset of the endothermic peak in the DSC thermogram is recorded as the melting point.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for predicting a drug's membrane permeability and overall ADME properties. For the related compound, 5-methyl-6-nitro-t[1][2][3]riazolo[1,5-a]pyrimidin-7(1H)-one, a computed XLogP3 value of -0.5 is reported, suggesting a relatively hydrophilic character. [3]The logP of 5-methyltriazolo[1,5-a]pyrimidine is expected to be higher due to the absence of the polar nitro and oxo groups.
Experimental Protocol: Determination of logP by the Shake-Flask Method
Causality: The shake-flask method is the traditional and most reliable technique for determining logP. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, providing a direct measure of its lipophilicity.
Methodology:
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of 5-methyltriazolo[1,5-a]pyrimidine in one of the phases. Add a known volume of the other phase and shake the mixture until equilibrium is reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of P.
Caption: Workflow for logP Determination using the Shake-Flask Method.
Spectral Properties: Tools for Identification and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantification of 5-methyltriazolo[1,5-a]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure. Based on data from related pyrazolo[1,5-a]pyrimidine derivatives, the methyl group at the 5-position is expected to appear as a singlet in the ¹H NMR spectrum, and its corresponding carbon signal in the ¹³C NMR spectrum can be used to distinguish it from other isomers. [5]The aromatic protons on the pyrimidine and triazole rings will exhibit characteristic chemical shifts and coupling patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The fused aromatic system of 5-methyltriazolo[1,5-a]pyrimidine will give rise to characteristic UV absorptions. Computational studies on related triazolopyrimidinone derivatives have shown absorption maxima in the 250-400 nm range, which are influenced by substituents. [6]Experimental determination of the UV-Vis spectrum in various solvents can provide information about the electronic transitions and can be used for quantitative analysis.
Computational Insights
In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the physicochemical properties of 5-methyltriazolo[1,5-a]pyrimidine. Density Functional Theory (DFT) calculations can provide insights into its molecular geometry, electronic properties, and spectral characteristics. [6]Quantitative Structure-Property Relationship (QSPR) models can be employed to estimate properties like solubility, pKa, and logP based on its molecular structure.
Conclusion and Future Directions
5-methyltriazolo[1,5-a]pyrimidine is a molecule of significant interest in drug discovery. While a complete experimental dataset of its physicochemical properties is yet to be fully compiled in the public domain, this guide provides a comprehensive framework based on the analysis of related compounds and established experimental methodologies. The detailed protocols for determining key parameters such as melting point, pKa, and logP offer a practical resource for researchers.
Future work should focus on the empirical determination of these properties to create a robust and complete profile for 5-methyltriazolo[1,5-a]pyrimidine. Such data will be invaluable for advancing the development of novel therapeutics based on this promising scaffold.
References
-
PubChem. 1,2,4-Triazolo(1,5-a)pyrimidine. [Link]
-
PubChem.T[1][2][3]riazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. [Link]
-
MDPI. Design, Synthesis and Biological Evaluation ofT[1][2][3]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. [Link]
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
-
ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
MDPI. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. [Link]
-
PMC. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. [Link]
-
RSC Publishing. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticanc. [Link]
-
ResearchGate. Differentiation betweent[1][2][3]riazolo[1,5-a] pyrimidine andt[1][2][3]riazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. [Link]
-
ResearchGate. Theoretical characterization of 5-oxo, 7-oxo and 5-oxo-7-aminot[1][2][3]riazolo[1,5-a]pyrimidines. [Link]
-
PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
-
MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. [Link]
-
PubMed Central. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. [Link]
-
PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. [Link]
-
PubMed. Discovery of-[1][2][3]triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. [Link]
-
MDPI. Synthesis and Anti-tumor Activities of Novelt[1][2][3]riazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. [Link]
-
PubMed. A novelt[1][2][3]riazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. [Link]
-
ORCA - Online Research @ Cardiff. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. [Link]
-
NIH. Synthesis and Anti-tumor Activities of Novelt[1][2][3]riazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. 5Methyl1,2,4-triazolo[1,5- a ]pyrimidine-6-carbonitrile. [Link]
-
MDPI. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. [Link]##
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 5-methyltriazolo[1,5-a]pyrimidine
Thet[1][2][3]riazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role as a purine isostere and its versatile biological activities, which span from anticancer to antiviral applications. The strategic methylation at the 5-position yields 5-methyltriazolo[1,5-a]pyrimidine, a modification that can significantly influence the molecule's steric and electronic properties. This, in turn, modulates its pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of its physicochemical properties is therefore not merely academic; it is a critical prerequisite for rational drug design, formulation development, and predicting its behavior in biological systems. This guide provides an in-depth analysis of the core physicochemical characteristics of 5-methyltriazolo[1,5-a]pyrimidine, offering both a theoretical framework and practical experimental methodologies.
Molecular Structure and Key Physicochemical Descriptors
5-methyltriazolo[1,5-a]pyrimidine is a fused heterocyclic system comprising a pyrimidine ring and a 1,2,4-triazole ring. The presence of four nitrogen atoms makes it a relatively polar molecule with hydrogen bond accepting capabilities, a feature that is crucial for its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | Key Organics [2] |
| Molecular Weight | 134.14 g/mol | Key Organics [2] |
| CAS Number | 15562-30-8 | Key Organics [2] |
Solid-State Properties: A Foundation for Formulation
The solid-state characteristics of an active pharmaceutical ingredient (API) are fundamental to its handling, stability, and dissolution behavior.
Melting Point
Crystalline Structure and Morphology
The crystalline form of 5-methyltriazolo[1,5-a]pyrimidine will dictate its dissolution rate and bioavailability. X-ray crystallography is the definitive method for elucidating the crystal structure. Characterization of the particle size and shape through techniques such as scanning electron microscopy (SEM) and laser diffraction is also crucial for formulation development.
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method for determining the melting point of a pure crystalline substance due to its high accuracy, small sample requirement, and ability to detect polymorphic transitions. [4]The endothermic peak corresponding to the phase transition from solid to liquid provides the melting temperature.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of 5-methyltriazolo[1,5-a]pyrimidine into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The onset of the endothermic peak in the DSC thermogram is recorded as the melting point.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for predicting a drug's membrane permeability and overall ADME properties. For the related compound, 5-methyl-6-nitro-tr[1][2][3]iazolo[1,5-a]pyrimidin-7(1H)-one, a computed XLogP3 value of -0.5 is reported, suggesting a relatively hydrophilic character. T[3]he logP of 5-methyltriazolo[1,5-a]pyrimidine is expected to be higher due to the absence of the polar nitro and oxo groups.
Experimental Protocol: Determination of logP by the Shake-Flask Method
Causality: The shake-flask method is the traditional and most reliable technique for determining logP. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, providing a direct measure of its lipophilicity.
Methodology:
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of 5-methyltriazolo[1,5-a]pyrimidine in one of the phases. Add a known volume of the other phase and shake the mixture until equilibrium is reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of P.
Caption: Workflow for logP Determination using the Shake-Flask Method.
Spectral Properties: Tools for Identification and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantification of 5-methyltriazolo[1,5-a]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure. Based on data from related pyrazolo[1,5-a]pyrimidine derivatives, the methyl group at the 5-position is expected to appear as a singlet in the ¹H NMR spectrum, and its corresponding carbon signal in the ¹³C NMR spectrum can be used to distinguish it from other isomers. T[5]he aromatic protons on the pyrimidine and triazole rings will exhibit characteristic chemical shifts and coupling patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The fused aromatic system of 5-methyltriazolo[1,5-a]pyrimidine will give rise to characteristic UV absorptions. Computational studies on related triazolopyrimidinone derivatives have shown absorption maxima in the 250-400 nm range, which are influenced by substituents. E[6]xperimental determination of the UV-Vis spectrum in various solvents can provide information about the electronic transitions and can be used for quantitative analysis.
Computational Insights
In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the physicochemical properties of 5-methyltriazolo[1,5-a]pyrimidine. Density Functional Theory (DFT) calculations can provide insights into its molecular geometry, electronic properties, and spectral characteristics. Q[6]uantitative Structure-Property Relationship (QSPR) models can be employed to estimate properties like solubility, pKa, and logP based on its molecular structure.
Conclusion and Future Directions
5-methyltriazolo[1,5-a]pyrimidine is a molecule of significant interest in drug discovery. While a complete experimental dataset of its physicochemical properties is yet to be fully compiled in the public domain, this guide provides a comprehensive framework based on the analysis of related compounds and established experimental methodologies. The detailed protocols for determining key parameters such as melting point, pKa, and logP offer a practical resource for researchers.
Future work should focus on the empirical determination of these properties to create a robust and complete profile for 5-methyltriazolo[1,5-a]pyrimidine. Such data will be invaluable for advancing the development of novel therapeutics based on this promising scaffold.
References
-
PubChem. 1,2,4-Triazolo(1,5-a)pyrimidine. [Link]
-
PubChem.Tr[1][2][3]iazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. [Link]
-
MDPI. Design, Synthesis and Biological Evaluation ofTr[1][2][3]iazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. [Link]
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
-
ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
MDPI. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. [Link]
-
PMC. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. [Link]
-
RSC Publishing. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticanc. [Link]
-
ResearchGate. Differentiation betweentr[1][2][3]iazolo[1,5-a] pyrimidine andtr[1][2][3]iazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. [Link]
-
ResearchGate. Theoretical characterization of 5-oxo, 7-oxo and 5-oxo-7-aminotr[1][2][3]iazolo[1,5-a]pyrimidines. [Link]
-
PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
-
MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. [Link]
-
PubMed Central. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. [Link]
-
PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. [Link]
-
PubMed. Discovery of-t[1][2][3]riazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. [Link]
-
MDPI. Synthesis and Anti-tumor Activities of Noveltr[1][2][3]iazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. [Link]
-
PubMed. A noveltr[1][2][3]iazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. [Link]
-
ORCA - Online Research @ Cardiff. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. [Link]
-
NIH. Synthesis and Anti-tumor Activities of Noveltr[1][2][3]iazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. 5Methyl1,2,4-triazolo[1,5- a ]pyrimidine-6-carbonitrile. [Link]
-
MDPI. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. [Link]
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